

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine structure elucidation

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Compound of Interest

Compound Name: 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

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An In-depth Technical Guide to the Structure Elucidation of **1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine is a heterocyclic compound featuring a pyrimidine core linked to a Boc-protected piperazine moiety. Its molecular structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutic agents. Arylpiperazine scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs).^{[1][2]} This guide provides a comprehensive overview of the analytical techniques and methodologies required for the unambiguous structure elucidation of this compound.

The molecular formula for this compound is $C_{13}H_{18}ClN_5O_4$, with a molecular weight of approximately 343.76 g/mol .^[3] The correct IUPAC name is tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate.^{[3][4]}

Spectroscopic Data Analysis and Interpretation

The definitive confirmation of the chemical structure of **1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine** relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition and to gain structural insights through fragmentation analysis.

Data Summary

| Parameter | Expected Value | Description |
|---------------------------------|--|---|
| Molecular Ion (M ⁺) | m/z 343.1 (M ⁺), 345.1 (M+2) | The presence of a chlorine atom results in a characteristic isotopic pattern with an approximate 3:1 ratio for the M ⁺ and M+2 peaks. |
| Exact Mass | 343.10473 | For High-Resolution Mass Spectrometry (HRMS), confirming the elemental formula C ₁₃ H ₁₈ ClN ₅ O ₄ . ^[3] |
| Key Fragments | m/z 287/289, 243/245, 186 | Corresponds to the loss of the tert-butyl group, the entire Boc group, and the protonated Boc-piperazine fragment, respectively. |

Fragmentation Pathway The fragmentation of pyrimidine derivatives often involves the cleavage of substituent groups and the breakdown of the heterocyclic rings.^{[5][6][7][8]} For **1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine**, the primary fragmentation is expected to initiate with the loss of the labile Boc protecting group, followed by further cleavages of the piperazine and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments are essential for complete structural assignment.[\[9\]](#)[\[10\]](#)

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|-----------------|-------------|------------------|---|
| ~ 8.70 | s | 1H | H-2 (Pyrimidine) | Singlet in the aromatic region, deshielded by adjacent nitrogen atoms and the nitro group. |
| ~ 3.90 | t, $J = 5.0$ Hz | 4H | H-b (Piperazine) | Protons adjacent to the pyrimidine ring, deshielded by its electron-withdrawing character. |
| ~ 3.60 | t, $J = 5.0$ Hz | 4H | H-a (Piperazine) | Protons adjacent to the Boc-protected nitrogen. |
| 1.49 | s | 9H | H-c (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group. [11] |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|---------------------------|---|
| ~ 160.0 | C-4/C-6 (Pyrimidine) | Carbons of the pyrimidine ring bonded to heteroatoms (N, Cl). |
| ~ 154.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 153.0 | C-2 (Pyrimidine) | Aromatic carbon between two nitrogen atoms. |
| ~ 135.0 | C-5 (Pyrimidine) | Carbon bearing the nitro group, significantly deshielded. |
| ~ 80.5 | C-c (Boc, quat.) | Quaternary carbon of the tert-butyl group. |
| ~ 49.0 | C-b (Piperazine) | Carbons adjacent to the pyrimidine ring. |
| ~ 44.0 | C-a (Piperazine) | Carbons adjacent to the Boc-protected nitrogen. |
| 28.4 | C-d (Boc, CH_3) | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Data Summary

| Wavenumber (cm ⁻¹) | Intensity | Functional Group | Vibration Mode |
|-----------------------------------|-----------|---------------------|-----------------------------------|
| ~ 2975 | Medium | C-H (Alkyl) | Stretching |
| ~ 1700 | Strong | C=O (Carbamate) | Stretching |
| ~ 1590, 1550 | Strong | C=N, C=C (Aromatic) | Stretching |
| ~ 1520, 1340 | Strong | N-O (Nitro group) | Asymmetric & Symmetric Stretching |
| ~ 1240, 1160 | Strong | C-O, C-N | Stretching |
| ~ 780 | Medium | C-Cl | Stretching |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data.

1. High-Resolution Mass Spectrometry (HRMS)

- Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute the stock solution to approximately 10 µg/mL with the mobile phase.
- Method: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.
- Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and compare it with the theoretical mass calculated for the formula C₁₃H₁₉ClN₅O₄⁺. Analyze the isotopic pattern for the presence of chlorine.

2. NMR Spectroscopy

- Instrument: 500 MHz NMR Spectrometer with a cryoprobe.

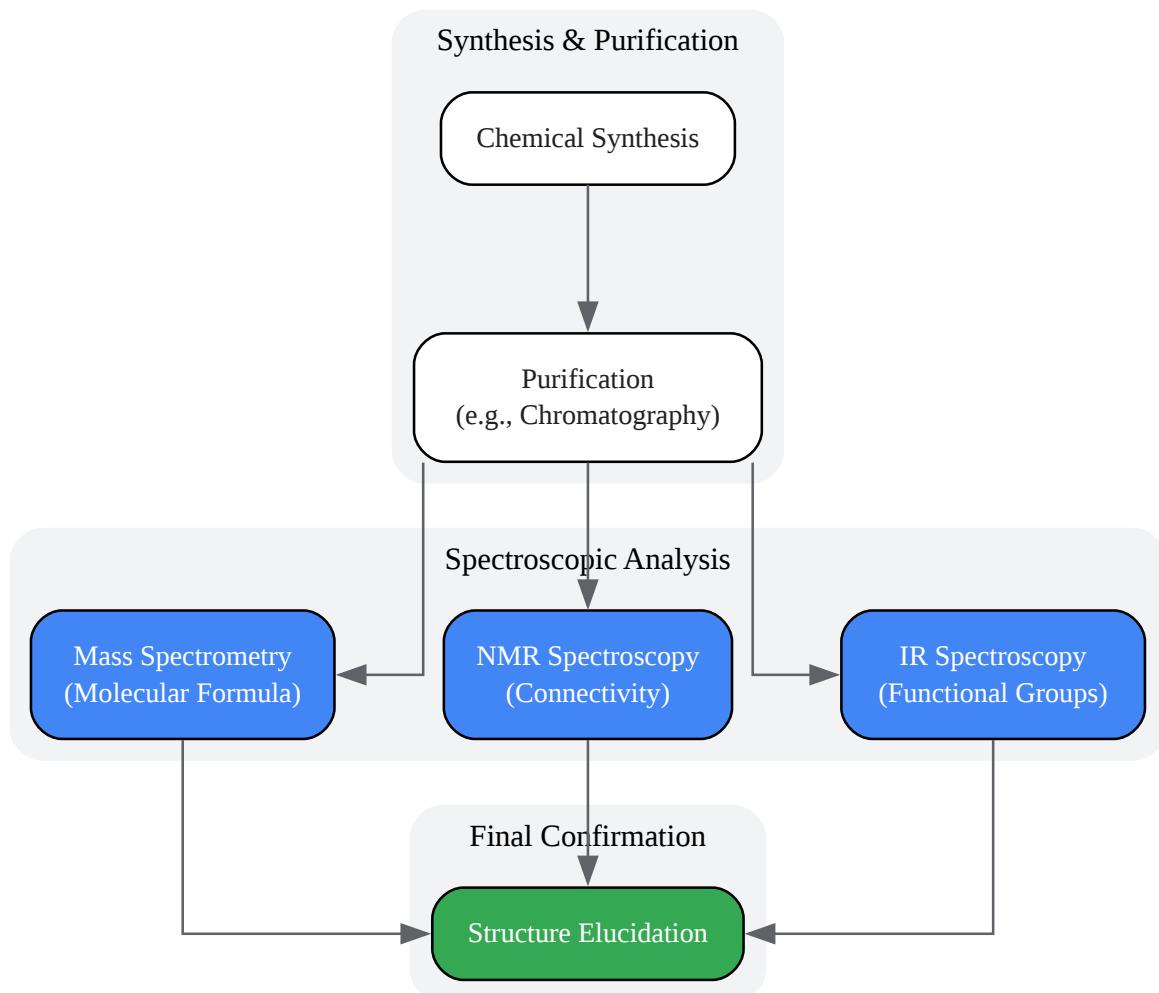
- Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR: Acquire data using a standard pulse program with 16-32 scans. Set the spectral width to cover a range of 0-12 ppm. Process the data with an exponential window function and perform phase and baseline corrections.
- ^{13}C NMR: Acquire data using a proton-decoupled pulse program with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H coupling).[12]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.[9][12]

Visualizations: Workflows and Biological Context

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical entity.

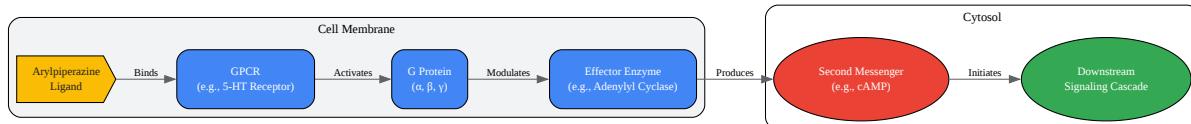


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Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

Potential Biological Signaling Pathway

Arylpiperazine derivatives are frequently investigated as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.^{[1][13][14]} The diagram below shows a simplified, representative GPCR signaling cascade that could be modulated by such a compound.

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Caption: Representative GPCR signaling pathway potentially modulated by arylpiperazine compounds.

Conclusion

The structural elucidation of **1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine** is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies key functional groups. Critically, a full suite of 1D and 2D NMR experiments provides the definitive evidence required to piece together the atomic connectivity, confirming the identity and purity of the compound. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and structurally related molecules vital to drug discovery and development.

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